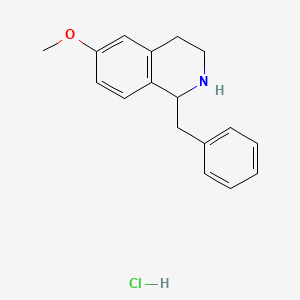

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a benzyl substituent at position 1 and a methoxy group at position 6. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

1-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-19-15-7-8-16-14(12-15)9-10-18-17(16)11-13-5-3-2-4-6-13;/h2-8,12,17-18H,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDIEFLAFHHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154538-29-1 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154538-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods often employ multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. These methods improve atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Substitution reactions can occur under solvent-free, microwave conditions in the presence of bases like potassium carbonate.

Common Reagents and Conditions:

Oxidation: H2O2, TBHP

Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation

Substitution: Potassium carbonate, microwave conditions

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of bioactive molecules .

Scientific Research Applications

Biological Applications

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential therapeutic effects:

Neuroprotective Effects : Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. Its neuroprotective properties suggest potential applications in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various studies, making it a candidate for developing treatments for inflammatory conditions .

Analgesic Activity : Its structural similarity to known analgesics indicates potential use in pain management therapies.

Medicinal Chemistry Insights

The compound's pharmacological profile suggests it could serve as a lead compound for drug development targeting mood disorders and neurodegenerative diseases. Its unique substitution pattern enhances lipophilicity and receptor binding affinity compared to other tetrahydroisoquinoline derivatives .

Case Studies

- Neuroprotection : A study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role in neuroprotection .

- Inflammation Modulation : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine levels in activated microglial cells.

Industrial Applications

In addition to its biological relevance, this compound serves as an important intermediate in organic synthesis. It is utilized in the development of fine chemicals and pharmaceutical intermediates due to its versatile reactivity.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Precursor for alkaloid synthesis | Used in synthesizing various bioactive molecules |

| Biology | Neuroprotective agent | Potential treatment for neurodegenerative diseases |

| Medicine | Analgesic and anti-inflammatory | Explored for pain management and reducing inflammation |

| Industry | Pharmaceutical intermediate | Important in the development of fine chemicals |

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in neuroprotection and anti-inflammatory responses . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with neurotransmitter systems is of particular interest .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Benzyl vs. Alkyl Groups: The benzyl group in the target compound (vs. Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) at position 6 contrasts with nitro (electron-withdrawing) in , which may alter electronic distribution and reactivity. Halogenation: Bromo and fluoro substituents (e.g., ) improve metabolic resistance and modulate lipophilicity.

Physicochemical Properties :

- The trifluoromethyl analog () has the lowest molecular weight (249.65 g/mol), favoring better bioavailability compared to bulkier derivatives like the diethoxy-substituted compound (428.94 g/mol, ).

- Purity levels range from 95% to 98%, with higher purity (>97%) seen in commercial building blocks (e.g., ), critical for reproducible research.

Biological Activity

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 154538-29-1) is a derivative of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its neuroprotective and anti-inflammatory properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 284.79 g/mol. The compound features a benzyl group and a methoxy group that enhance its biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neuroprotection and inflammation. The compound modulates neurotransmitter systems and exhibits affinity for dopamine receptors, which may contribute to its neuroprotective effects.

Neuroprotective Effects

Research indicates that this compound demonstrates significant neuroprotective properties. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells. Studies suggest that it may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating signaling pathways involved in cell survival and inflammation.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are implicated in neuroinflammatory processes . This activity suggests potential applications in treating conditions characterized by chronic inflammation.

Cardiovascular Effects

In vivo studies have reported that certain derivatives of tetrahydroisoquinolines exhibit bradycardic effects, highlighting the potential cardiovascular implications of 1-benzyl-6-methoxy derivatives . This aspect warrants further investigation regarding their role in cardiovascular health.

Research Findings

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study using transgenic mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The compound's ability to enhance synaptic plasticity was also noted as a significant mechanism behind its protective effects .

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced microglial activation models. Results indicated that 1-benzyl-6-methoxy derivatives significantly decreased the release of TNF-alpha and IL-6, suggesting a robust anti-inflammatory profile .

Q & A

Q. What are the key structural features and nomenclature of 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The compound is a tetrahydroisoquinoline derivative with a benzyl group at position 1 and a methoxy group at position 6. Its systematic name reflects the substitution pattern: 6,7,3',4'-Tetraethoxy-1-benzal-1,2,3,4-tetrahydroisoquinoline hydrochloride. The molecular formula is C₂₄H₃₂ClNO₄ (MW: 433.97 g/mol), and it is identified by CAS 14009-24-6 .

Q. What are the standard synthetic routes for this compound?

A common route involves the condensation of benzaldehyde derivatives with appropriately substituted phenethylamine precursors. For example, refluxing 7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline with 30% methanolic KOH, followed by acidification with HCl, yields the hydrochloride salt. Purification is achieved via recrystallization from methanol-ether mixtures .

Q. How is purity assessed during synthesis?

Purity is typically determined using HPLC (≥95% purity) and elemental analysis (C, H, N content). For example, IR spectroscopy confirms functional groups (e.g., NH stretch at ~3269 cm⁻¹), while melting point analysis (e.g., 218°C for recrystallized hydrochloride salts) provides additional validation .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized?

Asymmetric chemical reduction using chiral catalysts (e.g., 18d) achieves high enantiomeric excess (85–90% ee) for 1-benzyl-6-methoxy-THIQs. Reaction conditions, such as solvent polarity and temperature, are critical for minimizing racemization. Post-reduction purification via column chromatography or chiral resolution methods enhances stereochemical fidelity .

Q. What advanced analytical techniques characterize its structural and electronic properties?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the benzyl group).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 433.97 for [M+H]⁺) .

Q. What in vitro pharmacological profiles are associated with this compound?

While direct data on this compound is limited, structurally related tetrahydroisoquinolines exhibit activity in neurological and cancer research. For example, 6,7-dimethoxy derivatives modulate dopamine receptors, and benzyl-substituted analogs inhibit cancer cell proliferation via apoptosis pathways. Standard assays include receptor binding (radioligand displacement) and cytotoxicity (MTT assay) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Methodological Considerations

- Synthesis Optimization : Use catalytic hydrogenation for benzyl group introduction to reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Data Contradiction Analysis : Discrepancies in pharmacological data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., Western blot for apoptosis markers alongside cytotoxicity data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.